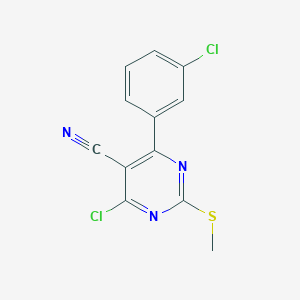

2-(Methylthio)-4-chloro-6-(3-chlorophenyl)pyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of various substrates under controlled conditions to introduce the desired functional groups. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with different alkylants have been described, showcasing the versatility of pyrimidine synthesis methods (Briel, Franz, & Dobner, 2002). Another route developed for pyrimidine derivatives starting from 4,6-dichloro-2-(methylthio)pyrimidine highlights the nucleophilic displacement and chlorination steps involved in such syntheses (Kalogirou & Koutentis, 2020).

Molecular Structure Analysis

The structural analysis of pyrimidine derivatives can be conducted using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, to determine the molecular geometry, vibrational frequencies, and electronic structure. An investigation into the spectroscopic characteristics of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, revealed insights into its molecular conformation and electronic properties (Alzoman et al., 2015).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions that enable the synthesis of complex heterocyclic compounds. The reactivity of 2-methylthiopyrimidines towards different reagents leads to the formation of new fused pyrimidine structures, demonstrating the compound's versatility in synthetic organic chemistry (El-Reedy et al., 1989). Additionally, the interaction of 2-aminothiophene-3-carbonitriles with heterocumulenes results in unexpected products, further highlighting the complex reactivity of these molecules (Gewald, Jeschke, & Gruner, 1991).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis provides detailed information on the molecular arrangement and intermolecular interactions, which are essential for understanding the material's properties and behavior (Trilleras et al., 2009).

Scientific Research Applications

Synthesis of Novel Pyrimidine Derivatives

Research has focused on the synthesis of new pyrimidine derivatives, including thieno[2,3-d]pyrimidines, through the reaction of methylthio pyrimidine derivatives with various reagents. For example, a study by Abdelghani et al. (2017) explored the reaction of a similar methylthio derivative to yield dihydropyrimido[1,2-a]pyrimidine and thienopyrimidine derivatives through reactions with benzylidenemalononitrile and chloroacetonitrile, respectively (Abdelghani, Said, Assy, & Hamid, 2017). Another study by Al-Taisan et al. (2010) prepared several 2-unsubstituted thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitrile analogs, highlighting the versatility of thio-substituted pyrimidine derivatives in synthesizing biologically interesting compounds (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).

Biological Studies and Applications

Several studies have examined the biological activities of pyrimidine derivatives synthesized from 2-(Methylthio)-4-chloro-6-(3-chlorophenyl)pyrimidine-5-carbonitrile. These compounds have been evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, the antimicrobial evaluation of some pyrimidines and condensed pyrimidines demonstrated activity against specific strains of bacteria, using standard antibacterial agents like Tetracycline and Amphotericin B for comparison (Abdelghani, Said, Assy, & Hamid, 2017). Furthermore, Al-Adiwish et al. (2017) synthesized pyrazolo[1,5-a]pyrimidines and evaluated their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells, demonstrating the potential therapeutic applications of these compounds (Al-Adiwish, Ali Shtewi, Ashrif, & Ibrahim, 2017).

Safety And Hazards

- Safety and hazards information is not available in the provided data.

Future Directions

- Further research is needed to explore the potential applications, safety profile, and pharmacological properties of this compound.

Please note that the analysis is based on existing literature, and additional research may be required for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊

properties

IUPAC Name |

4-chloro-6-(3-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3S/c1-18-12-16-10(9(6-15)11(14)17-12)7-3-2-4-8(13)5-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOTTOHZKWPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-4-chloro-6-(3-chlorophenyl)pyrimidine-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)